molecular formula C16H23NO5S B296479 Ethyl 1-(4-ethoxyphenyl)sulfonylpiperidine-4-carboxylate

Ethyl 1-(4-ethoxyphenyl)sulfonylpiperidine-4-carboxylate

Cat. No.: B296479
M. Wt: 341.4 g/mol
InChI Key: CSZRHOWJGWFSCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(4-ethoxyphenyl)sulfonylpiperidine-4-carboxylate is a chemical compound with the molecular formula C16H23NO5S and a molecular weight of 341.422 g/mol . This compound is characterized by the presence of an ethoxyphenyl group, a sulfonyl group, and a piperidinecarboxylate moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of Ethyl 1-(4-ethoxyphenyl)sulfonylpiperidine-4-carboxylate typically involves multiple steps, including the formation of the piperidine ring and the introduction of the ethoxyphenyl and sulfonyl groups. Specific synthetic routes and reaction conditions can vary, but common methods include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Ethoxyphenyl Group: This step often involves the use of ethoxyphenyl halides or similar reagents.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and other process aids to enhance reaction efficiency.

Chemical Reactions Analysis

Ethyl 1-(4-ethoxyphenyl)sulfonylpiperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The ethoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 1-(4-ethoxyphenyl)sulfonylpiperidine-4-carboxylate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound can be used in studies of enzyme inhibition and receptor binding due to its structural features.

    Industry: It can be used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 1-(4-ethoxyphenyl)sulfonylpiperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 1-(4-ethoxyphenyl)sulfonylpiperidine-4-carboxylate can be compared with other similar compounds, such as:

    Ethyl 1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate: This compound has a methoxy group instead of an ethoxy group, which can affect its reactivity and biological activity.

    Ethyl 1-[(4-ethoxyphenyl)sulfonyl]-4-morpholinecarboxylate: This compound has a morpholine ring instead of a piperidine ring, which can influence its chemical properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 1-(4-ethoxyphenyl)sulfonylpiperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5S/c1-3-21-14-5-7-15(8-6-14)23(19,20)17-11-9-13(10-12-17)16(18)22-4-2/h5-8,13H,3-4,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSZRHOWJGWFSCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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